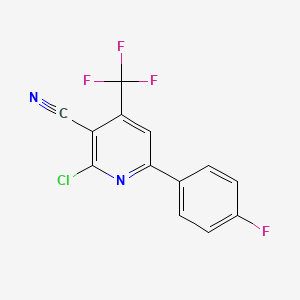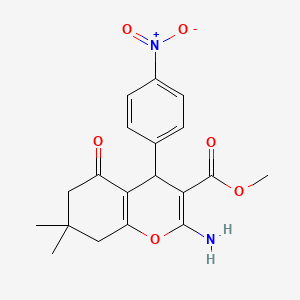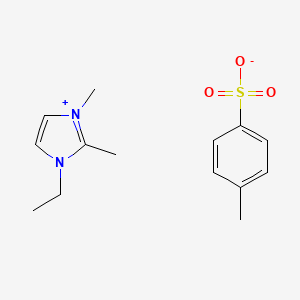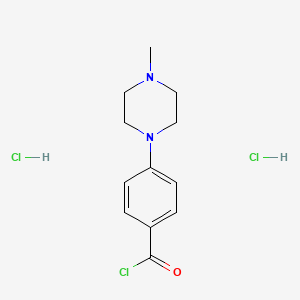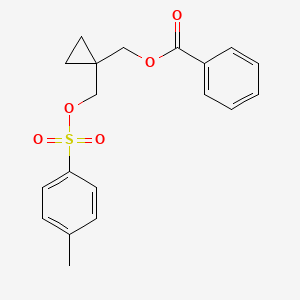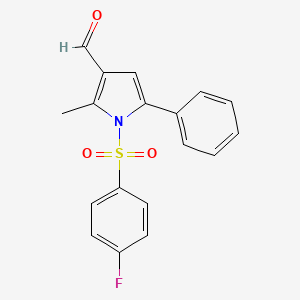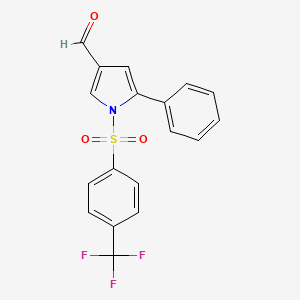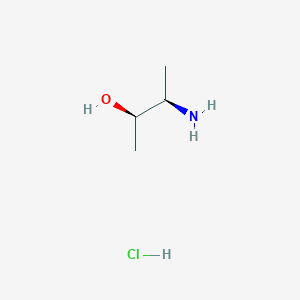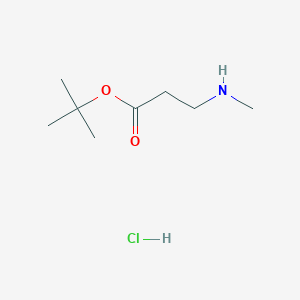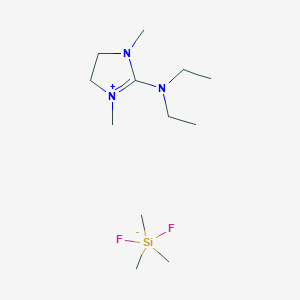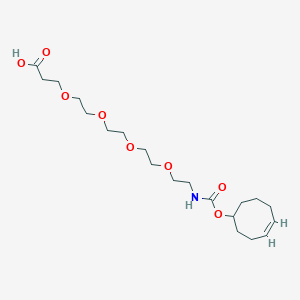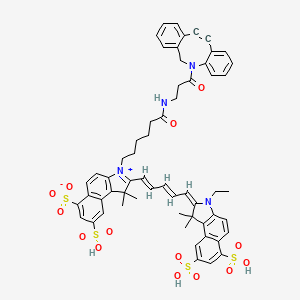
Cy5.5 dbco
描述
Cy5.5 dibenzocyclooctyne is a near-infrared fluorescent dye that is widely used in bioorthogonal chemistry. It is an azide-reactive probe that allows for the imaging of azide-tagged biomolecules through a copper-free “click reaction”. This reaction forms a stable triazole without the need for a copper catalyst or elevated temperatures, making it ideal for detecting azide-tagged biomolecules under mild conditions .
作用机制
Target of Action
Cy5.5 DBCO is a click chemistry reagent . Its primary targets are azide-tagged biomolecules . The compound is used for imaging these biomolecules, making it a valuable tool in biological research and drug development .
Mode of Action
The DBCO moiety in this compound reacts with azides to form a stable triazole . This allows for the detection of azide-tagged biomolecules under mild conditions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific azide-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage between the dbco moiety and azides .
Pharmacokinetics
The pharmacokinetic properties of Cy5It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the imaging of azide-tagged biomolecules . This is achieved through the formation of a stable triazole linkage, which can be detected under mild conditions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is ideal for applications where the presence of copper is a concern . Additionally, its water solubility could influence its action, efficacy, and stability in different environments.
生化分析
Biochemical Properties
The DBCO moiety in Cy5.5 DBCO reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, allowing the detection of azide-tagged biomolecules under mild conditions . This makes this compound an ideal alternative in applications where the presence of copper is a concern .
Cellular Effects
This compound has been used for specific labeling of cellular target proteins and studying drug target engagement with drug surrogates in live cells . It enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy .
Molecular Mechanism
The mechanism of action of this compound involves a strain-promoted azide–alkyne cycloaddition (SPAAC) reaction . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
Temporal Effects in Laboratory Settings
The stability of this compound allows for its use over extended periods in laboratory settings
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . For instance, it has been used for manipulation of calcium influx in vivo using copper-free click chemistry-mediated site-specific labeling and light activation of calcium channel proteins .
Metabolic Pathways
Its role in the SPAAC reaction suggests potential interactions with enzymes or cofactors involved in azide-tagged biomolecule pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the nature of the azide-tagged biomolecules it interacts with . Its localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound is largely dependent on the azide-tagged biomolecules it is bound to . Its activity or function can be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 dibenzocyclooctyne involves the conjugation of the Cy5.5 fluorophore with a dibenzocyclooctyne moiety. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90% .
Industrial Production Methods
Industrial production of Cy5.5 dibenzocyclooctyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and shelf life .
化学反应分析
Types of Reactions
Cy5.5 dibenzocyclooctyne primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper catalyst .
Common Reagents and Conditions
The most common reagent used with Cy5.5 dibenzocyclooctyne is an azide-functionalized compound. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments, making it suitable for biological applications .
Major Products Formed
The major product formed from the reaction of Cy5.5 dibenzocyclooctyne with azides is a stable triazole. This product is highly stable and can be used for various imaging and labeling applications .
科学研究应用
相似化合物的比较
Similar Compounds
Alexa Fluor 680: Another near-infrared dye used for similar applications but requires a copper catalyst for the click reaction.
DyLight 680: Similar to Cy5.5 dibenzocyclooctyne but may have different spectral properties and stability.
IRDye 680: Another alternative with similar applications but different chemical properties.
Uniqueness
Cy5.5 dibenzocyclooctyne stands out due to its ability to undergo copper-free click reactions, making it safer and more suitable for live-cell imaging and other biological applications. Its high photostability and minimal autofluorescence also make it a preferred choice for many researchers .
属性
IUPAC Name |
3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGNBPOXZSARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58N4O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)
